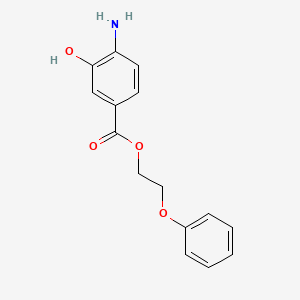
2-Phenoxyethyl 4-amino-3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl 4-amino-3-hydroxybenzoate is a chemical compound with the molecular formula C15H15NO4 It is known for its unique structure, which includes a phenoxyethyl group attached to a benzoate moiety that is substituted with amino and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-amino-3-hydroxybenzoate typically involves the esterification of 4-amino-3-hydroxybenzoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like methanol or ethanol to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 4-amino-3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of 2-Phenoxyethyl 4-amino-3-oxobenzoate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Phenoxyethyl 4-amino-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-amino-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups on the benzoate moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenoxyethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxybenzoic acid: A precursor in the synthesis of 2-Phenoxyethyl 4-amino-3-hydroxybenzoate.
2-Phenoxyethyl 4-hydroxybenzoate: Lacks the amino group, resulting in different chemical properties and applications.
4-Amino-3-hydroxybenzaldehyde: Contains an aldehyde group instead of an ester, leading to different reactivity.
Uniqueness
This compound is unique due to the presence of both amino and hydroxy groups on the benzoate moiety, which allows for diverse chemical reactivity and potential biological activity. Its phenoxyethyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
CAS No. |
819870-01-4 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-phenoxyethyl 4-amino-3-hydroxybenzoate |
InChI |
InChI=1S/C15H15NO4/c16-13-7-6-11(10-14(13)17)15(18)20-9-8-19-12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2 |
InChI Key |
OLOWNYIZGPOLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


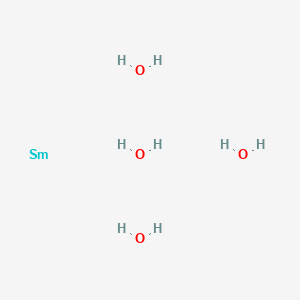

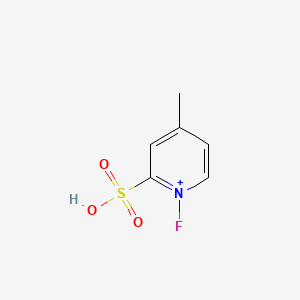
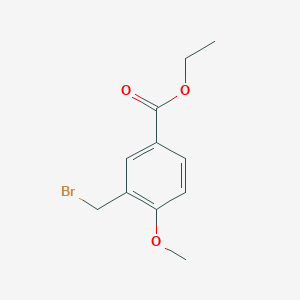
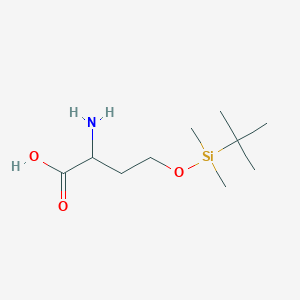


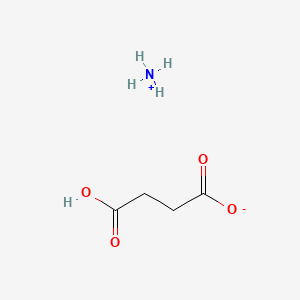
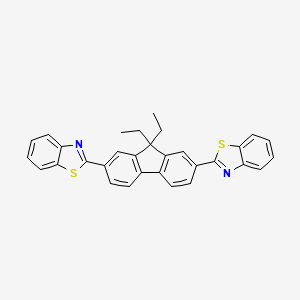
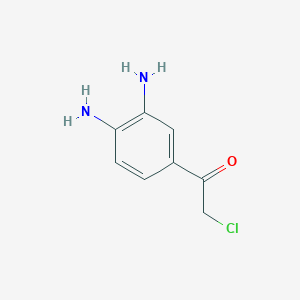
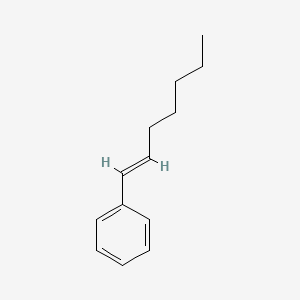
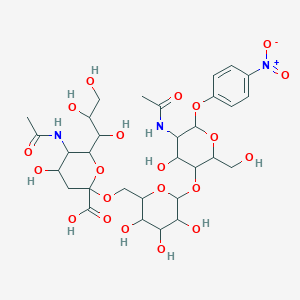

![Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride](/img/structure/B12514467.png)
